Cas no 882671-99-0 (6-bromo-N-phenylquinazolin-2-amine)

6-bromo-N-phenylquinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-QUINAZOLINAMINE, 6-BROMO-N-PHENYL-
- 6-bromo-N-phenylquinazolin-2-amine
- DD288
- EN300-1162520
- SCHEMBL5495505
- BDBM50453391
- GEINBMVGFZDDIU-UHFFFAOYSA-N
- CHEMBL4208553
- DB-100524
- 882671-99-0
-
- Inchi: InChI=1S/C14H10BrN3/c15-11-6-7-13-10(8-11)9-16-14(18-13)17-12-4-2-1-3-5-12/h1-9H,(H,16,17,18)
- InChI Key: GEINBMVGFZDDIU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 299.00581Da
- Monoisotopic Mass: 299.00581Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 4.1
6-bromo-N-phenylquinazolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162520-50mg |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 50mg |
$612.0 | 2023-10-03 | ||
Enamine | EN300-1162520-500mg |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 500mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1162520-0.25g |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1162520-0.5g |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1162520-0.1g |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1162520-10.0g |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1162520-10000mg |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 10000mg |
$3131.0 | 2023-10-03 | ||
Enamine | EN300-1162520-2.5g |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1162520-0.05g |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1162520-250mg |
6-bromo-N-phenylquinazolin-2-amine |
882671-99-0 | 250mg |
$670.0 | 2023-10-03 |
6-bromo-N-phenylquinazolin-2-amine Related Literature
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 6-bromo-N-phenylquinazolin-2-amine
Comprehensive Analysis of 6-bromo-N-phenylquinazolin-2-amine (CAS No. 882671-99-0): Properties, Applications, and Research Insights
6-bromo-N-phenylquinazolin-2-amine (CAS No. 882671-99-0) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its brominated quinazoline core and N-phenyl substitution, serves as a versatile building block for drug discovery and organic synthesis. Its molecular structure (C14H10BrN3) features a 6-bromo-quinazolin-2-amine scaffold, which is frequently explored for its potential kinase inhibitory activity and biomedical applications.
Recent studies highlight the growing interest in quinazoline-based compounds like 6-bromo-N-phenylquinazolin-2-amine due to their role in targeting cancer-related pathways. Researchers are actively investigating its interactions with EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), aligning with current trends in precision oncology. The compound's bromine atom enhances its reactivity for further functionalization, making it valuable for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS No. 882671-99-0 is often utilized in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to create diverse heterocyclic libraries. This aligns with the pharmaceutical industry's demand for fragment-based drug design (FBDD). Analytical techniques like HPLC, NMR, and LC-MS are typically employed to verify its purity (>98%), with characteristic 1H NMR peaks appearing at δ 8.5-6.5 ppm for aromatic protons.
The compound's thermal stability (decomposition point >200°C) and moderate solubility in DMSO and DMF make it suitable for high-throughput screening platforms. Notably, its logP value (~3.2) suggests favorable membrane permeability, a key consideration in central nervous system (CNS) drug development. These properties have spurred its use in neurodegenerative disease research, particularly in studies targeting tau protein aggregation.
Emerging applications of 6-bromo-N-phenylquinazolin-2-amine extend to organic electronics, where its conjugated system shows potential for OLED materials. This dual utility in life sciences and material science exemplifies the compound's interdisciplinary value. Researchers frequently search for synthetic protocols, supplier information, and safety data sheets (SDS) related to this molecule, reflecting its practical importance.
Environmental considerations are increasingly relevant for brominated compounds. While 882671-99-0 isn't classified as hazardous under current regulations, proper laboratory waste management protocols should be followed. The scientific community continues to explore green chemistry alternatives for its synthesis, including microwave-assisted reactions that reduce solvent usage.
In conclusion, 6-bromo-N-phenylquinazolin-2-amine represents a multifaceted research tool with expanding applications. Its structural modularity supports ongoing investigations in targeted therapy development, while its physicochemical properties enable diverse experimental approaches. As AI-driven drug discovery accelerates, compounds like this will remain crucial for validating in silico predictions and advancing translational research.
882671-99-0 (6-bromo-N-phenylquinazolin-2-amine) Related Products
- 1803592-66-6(methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate)
- 2290881-18-2(2-Piperidinepropanoic acid, ethyl ester, (2S)-)
- 1797975-72-4(N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-5-carboxamide)
- 1355887-54-5([(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine)
- 923504-78-3(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide)
- 2680549-75-9(3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)
- 2306247-14-1(trans-1-ethynyl-4-fluoro-cyclohexane)
- 20574-98-5(4-(4-Methoxyphenyl)-1-butene)
- 878091-17-9(Glycine, N-[[2-(4-methylphenyl)ethenyl]sulfonyl]-, 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl ester)
- 1644090-44-7(4-(tert-Butyl)benzo[d]oxazole)




